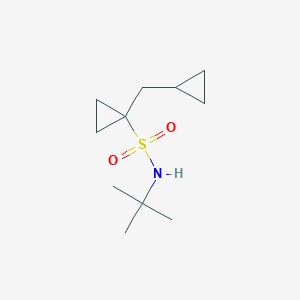

N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide

CAS No.: 1823349-25-2

Cat. No.: VC2721276

Molecular Formula: C11H21NO2S

Molecular Weight: 231.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1823349-25-2 |

|---|---|

| Molecular Formula | C11H21NO2S |

| Molecular Weight | 231.36 g/mol |

| IUPAC Name | N-tert-butyl-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide |

| Standard InChI | InChI=1S/C11H21NO2S/c1-10(2,3)12-15(13,14)11(6-7-11)8-9-4-5-9/h9,12H,4-8H2,1-3H3 |

| Standard InChI Key | BXVAGNDPQWGKII-UHFFFAOYSA-N |

| SMILES | CC(C)(C)NS(=O)(=O)C1(CC1)CC2CC2 |

| Canonical SMILES | CC(C)(C)NS(=O)(=O)C1(CC1)CC2CC2 |

Introduction

Chemical Identity and Structure

Basic Information and Properties

N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide is identified by CAS Number 1823349-25-2 and has a molecular formula of C11H21NO2S with a molecular weight of 231.36 g/mol . The compound features a defined SMILES notation of C(C)(C)(C)NS(=O)(=O)C1(CC1)CC1CC1, which provides its exact structural representation in computer-readable format . Standard storage conditions for this compound typically require refrigeration at 2-8°C to maintain stability and prevent degradation . The compound is generally available commercially with a standard purity of approximately 95%, making it suitable for research applications .

Table 1: Physical and Chemical Properties of N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide

Structural Features and Characteristics

The sulfonamide group (-SO2NH-) is a key functional element, featuring a tetrahedral sulfur atom with two double-bonded oxygen atoms, creating a strongly polarized moiety within the molecule. This functional group contributes to the compound's hydrogen bonding capabilities, as the N-H bond can serve as a hydrogen bond donor, while the oxygen atoms can function as hydrogen bond acceptors. The tert-butyl group attached to the nitrogen atom provides steric hindrance that may influence the compound's solubility, reactivity, and binding properties in various applications.

The cyclopropylmethyl substituent adds further structural complexity and potentially enhances the lipophilicity of the molecule, which could be advantageous for membrane permeability in biological systems. The combination of these structural elements creates a unique three-dimensional architecture that may be exploited in various synthetic and biological applications.

Synthesis Methods and Production

Synthetic Routes and Strategies

The synthesis of N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide typically follows a multi-step synthetic pathway that begins with the formation of a properly substituted cyclopropane ring. The cyclopropane core can be synthesized through various methods, including the Simmons-Smith reaction, which employs a zinc-copper couple to facilitate the reaction between a diazo compound and an alkene. This reaction creates the strained three-membered ring that serves as the foundation for further modifications.

Chemical Reactivity and Applications

Reaction Profile and Transformations

N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide exhibits a diverse reaction profile owing to its multiple functional groups and structural features. The compound can undergo various chemical transformations including oxidation, reduction, and substitution reactions that can modify different portions of the molecule. The cyclopropane ring, being inherently strained, can participate in ring-opening reactions under appropriate conditions, leading to chain-extended products that retain the sulfonamide functionality.

The sulfonamide group itself can be involved in several reaction types, including N-alkylation, deprotonation under basic conditions, and potential cleavage under harsh acidic or basic environments. The presence of the tert-butyl group on the nitrogen atom provides steric protection, potentially limiting certain reactions at this position but also enabling selective transformations elsewhere in the molecule. The cyclopropylmethyl moiety can undergo oxidative cleavage or serve as a site for further functionalization through radical or metal-catalyzed processes.

These diverse reaction pathways make the compound a versatile intermediate in synthetic organic chemistry, allowing for the generation of a wide range of derivatives with modified properties and functions. Understanding the reactivity patterns of each functional group within the molecule is essential for designing effective synthetic strategies that utilize this compound as a starting material.

Research and Industrial Applications

The unique structural features of N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide make it valuable in various research contexts. In medicinal chemistry, the compound can serve as a scaffold or building block for the development of new pharmaceutical agents, particularly those targeting conditions where sulfonamide-containing drugs have shown efficacy. The compound's well-defined three-dimensional structure may enable specific interactions with biological targets, making it potentially useful in structure-activity relationship studies.

As a synthetic intermediate, the compound can contribute to the preparation of more complex molecules that retain certain structural elements while incorporating additional functional groups. Materials science applications may also be possible, particularly in the development of specialized polymers or materials where the sulfonamide group contributes to specific physical or chemical properties. The compound's ability to form hydrogen bonds could be exploited in the design of materials with controlled self-assembly properties or specific interaction profiles.

Table 2: Potential Applications of N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide

| Application Area | Potential Uses | Relevant Properties |

|---|---|---|

| Medicinal Chemistry | Scaffold for drug development | Sulfonamide functionality, defined 3D structure |

| Synthetic Chemistry | Building block for complex molecules | Multiple reactive sites, functionalizable groups |

| Materials Science | Development of specialized polymers | Hydrogen bonding capability, structural rigidity |

| Catalysis Research | Ligand development for metal catalysts | Sulfonamide as coordinating group |

| Agrochemical Development | Precursor for crop protection agents | Stable structure, modifiable functional groups |

Comparative Analysis with Related Compounds

Structural Analogs and Derivatives

Several compounds share structural similarities with N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide, offering valuable comparisons for understanding structure-function relationships. A particularly relevant analog is 1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide (CAS: 681808-44-6), which lacks the tert-butyl group on the nitrogen atom of the sulfonamide group . This structural difference significantly impacts the compound's steric properties, potentially altering its solubility, reactivity, and binding characteristics in biological systems.

Another related compound is N-tert-butyl-1-propylcyclopropane-1-sulfinamide, which differs in two key aspects: it contains a sulfinamide group (S=O) rather than a sulfonamide (SO2NH), and it features a propyl group instead of a cyclopropylmethyl substituent . These modifications substantially alter the electronic properties and oxidation state of the sulfur atom, likely resulting in different chemical reactivity patterns and potential biological interactions.

N-tert-Butyl-1-formylcyclobutane-1-sulfonamide (CAS: 2126178-79-6) represents another structural variant, featuring a formyl group and an expanded four-membered cyclobutane ring instead of the cyclopropylmethyl-substituted cyclopropane in the target compound . These modifications introduce a reactive aldehyde functionality and alter the ring strain and conformational properties, potentially resulting in distinct chemical and biological behavior.

Comparative Properties and Functions

The structural differences among these related compounds translate to varied physical, chemical, and potentially biological properties. The presence or absence of the tert-butyl group on the sulfonamide nitrogen significantly impacts the compound's steric profile and N-H acidity. Compounds lacking this bulky substituent, such as 1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide, typically exhibit greater N-H acidity and different hydrogen bonding capabilities .

Table 3: Comparative Analysis of N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide and Related Compounds

The oxidation state difference between sulfonamide and sulfinamide compounds results in distinct electronic properties and reactivity patterns. Sulfinamides like N-tert-butyl-1-propylcyclopropane-1-sulfinamide typically display higher susceptibility to further oxidation and different behavior under basic or acidic conditions . The exchange of the cyclopropylmethyl group for a propyl group alters the compound's lipophilicity and steric profile, potentially affecting membrane permeability and binding to hydrophobic pockets in biological targets.

The presence of a formyl group in N-tert-Butyl-1-formylcyclobutane-1-sulfonamide introduces a reactive carbonyl functionality that can participate in numerous transformations, including condensation reactions, reductions, and oxidations . This additional reactive site enhances the compound's synthetic utility as a building block. The expansion from a three-membered cyclopropane to a four-membered cyclobutane ring alters the degree of ring strain and conformational flexibility, potentially impacting both chemical reactivity and biological activity.

Research Methods and Analytical Techniques

Advanced Research Applications and Methods

Research utilizing N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide may employ various specialized techniques depending on the specific application. In synthetic chemistry applications, reaction progress and product formation can be monitored using thin-layer chromatography (TLC) or real-time analytical techniques such as HPLC or GC. Optimization of reaction conditions may utilize design of experiments (DOE) approaches to systematically evaluate parameters including temperature, solvent, catalyst, and reagent concentrations.

For biological activity screening, the compound may be evaluated in enzyme inhibition assays or cell-based systems relevant to potential therapeutic applications. Such screening might include antimicrobial susceptibility testing, enzyme kinetics studies, or cellular proliferation assays, depending on the biological target of interest. Structure-activity relationship studies would systematically modify different portions of the molecule to identify key structural features contributing to biological activity.

Computational methods can complement experimental approaches, with molecular modeling and docking studies predicting potential interactions between the compound and biological targets. Density functional theory (DFT) calculations may provide insights into the electronic properties and reactivity of different functional groups within the molecule, guiding synthetic modifications to enhance desired properties.

Future Research Directions and Opportunities

Synthetic Methodology Development

Future research involving N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide could focus on developing improved synthetic methods to enhance yield, stereoselectivity, and environmental sustainability. Catalytic approaches that reduce the number of synthetic steps or enable more efficient transformations could significantly improve access to this compound and related derivatives. The development of flow chemistry protocols could facilitate scaling up production while maintaining consistent quality and reducing solvent usage.

Stereoselective synthesis methods represent another promising research direction, particularly for applications where specific stereoisomers might exhibit enhanced biological activity or other desirable properties. This could involve the development of asymmetric catalytic methods for cyclopropane formation or other key transformations in the synthetic pathway. Green chemistry approaches that replace traditional reagents with more environmentally friendly alternatives could reduce the environmental impact of synthesis while potentially improving safety profiles.

Alternative synthetic strategies might explore different disconnection approaches or starting materials, potentially uncovering more efficient or economical routes to the target compound. The application of biocatalytic methods, utilizing enzymes for specific transformations, represents an emerging area that could offer advantages in terms of selectivity and mild reaction conditions.

Applications Exploration and Development

Expanding the applications of N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide represents a fertile area for future research. In medicinal chemistry, systematic exploration of the compound's potential biological activities could reveal promising therapeutic applications. Initial screening against diverse biological targets, followed by focused optimization of hit compounds, could lead to the development of novel drug candidates for conditions ranging from infectious diseases to cancer and inflammatory disorders.

The compound's potential as a specialized building block in materials science applications remains largely unexplored. Investigation of its incorporation into polymeric materials, supramolecular assemblies, or other advanced materials could reveal unique properties stemming from its three-dimensional structure and functional groups. Such applications might include development of materials with specific recognition capabilities, controlled release properties, or responsive behaviors.

Catalyst development represents another potential application area, with the sulfonamide functionality potentially serving as a coordinating group for metal centers or as a hydrogen bond donor/acceptor in organocatalytic systems. The compound's well-defined three-dimensional structure could enable the development of catalysts with specific spatial arrangements of functional groups, potentially enhancing selectivity in various transformations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume